(S)-2-Methylbutane-2-sulfinamide
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Overview
Description
(S)-2-Methylbutane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include a sulfinamide group attached to a 2-methylbutane backbone. The presence of the chiral center at the sulfur atom makes it an important molecule for asymmetric synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylbutane-2-sulfinamide typically involves the reaction of 2-methylbutane with sulfinyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent oxidation and other side reactions. The resulting sulfinyl chloride intermediate is then treated with ammonia or an amine to form the sulfinamide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, which are crucial for large-scale applications. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylbutane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.
Reduction: Reduction reactions can convert the sulfinamide to sulfide or thiol derivatives.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted sulfinamides depending on the nucleophile used.
Scientific Research Applications
(S)-2-Methylbutane-2-sulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Methylbutane-2-sulfinamide involves its interaction with various molecular targets and pathways. The sulfinamide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The chiral nature of the compound allows it to selectively interact with specific targets, making it valuable in asymmetric synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
®-2-Methylbutane-2-sulfinamide: The enantiomer of (S)-2-Methylbutane-2-sulfinamide, with similar chemical properties but different biological activities.
tert-Butanesulfinamide: Another chiral sulfinamide with a different alkyl group, used in similar applications.
Methanesulfinamide: A simpler sulfinamide with a smaller alkyl group, used in various chemical reactions.
Uniqueness
This compound is unique due to its specific chiral center and the presence of the 2-methylbutane backbone. This structural feature provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and other applications.
Properties
IUPAC Name |
(S)-2-methylbutane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-4-5(2,3)8(6)7/h4,6H2,1-3H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGHCOUHHPRMOH-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)S(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[S@](=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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